molecular formula C18H17N5O5S B6074823 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(PHENOXYSULFONYL)UREA

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(PHENOXYSULFONYL)UREA

Cat. No.: B6074823
M. Wt: 415.4 g/mol
InChI Key: RTEDLJCRYGXRMG-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications, particularly in the field of agriculture as herbicides. The unique structure of this compound, which includes a triazine ring and a sulfonylurea moiety, contributes to its specific chemical properties and biological activities.

Properties

IUPAC Name

phenyl N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c1-2-27-18-20-15(13-9-5-3-6-10-13)19-16(22-18)21-17(24)23-29(25,26)28-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDLJCRYGXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as ethoxyphenyl derivatives, under controlled conditions.

    Introduction of the Sulfonylurea Moiety: The sulfonylurea group is introduced by reacting the triazine intermediate with phenoxysulfonyl isocyanate. This step requires precise control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylurea group to amines or other reduced forms.

    Substitution: The triazine ring and sulfonylurea moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea has several scientific research applications:

    Agriculture: As a herbicide, it is used to control the growth of unwanted plants by inhibiting specific enzymes involved in plant growth.

    Chemistry: The compound serves as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: It is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea involves the inhibition of specific enzymes, such as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the growth and development of plants, leading to their eventual death. The molecular targets and pathways involved in this process are primarily related to the enzyme’s active site, where the compound binds and prevents substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea
  • 3-(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea
  • 3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(methylsulfonyl)urea

Uniqueness

Compared to similar compounds, 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea is unique due to its specific ethoxy and phenyl substitutions on the triazine ring. These substitutions influence its chemical reactivity, biological activity, and overall effectiveness as a herbicide. The presence of the phenoxysulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications.

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